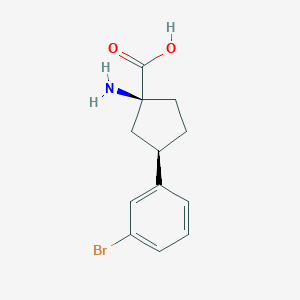

(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic name follows IUPAC guidelines, prioritizing functional groups by seniority. The parent structure is cyclopentane, a five-membered carbocycle. Substituents include:

- A carboxylic acid group (-COOH) at position 1.

- An amino group (-NH2) at position 1 (shared with the carboxylic acid).

- A 3-bromophenyl group at position 3.

Stereochemical descriptors (1S,3R) indicate the absolute configuration: the amino and carboxylic acid groups at C1 occupy specific spatial orientations relative to the bromophenyl group at C3. The full IUPAC name is derived as follows:

| Component | Description |

|---|---|

| Parent hydrocarbon | Cyclopentane |

| Principal functional group | Carboxylic acid (suffix: -carboxylic acid) |

| Substituents | 1-Amino, 3-(3-bromophenyl) |

| Stereochemistry | (1S,3R) configuration |

This nomenclature aligns with CAS Registry Number 2165499-04-5 and molecular formula C₁₂H₁₄BrNO₂. The molecular weight is 284.15 g/mol, consistent with bromine’s isotopic contribution.

Molecular Geometry and Stereochemical Configuration

Cyclopentane adopts non-planar conformations to minimize torsional strain. In this compound, the ring likely puckers into an envelope or half-chair conformation, with C1 and C3 substituents influencing the equilibrium. The (1S,3R) configuration imposes specific spatial constraints:

- C1 : The amino and carboxylic acid groups create a 1,1-disubstitution pattern. The S-configuration places the amino group below the ring plane and the carboxylic acid above (or vice versa, depending on perspective).

- C3 : The 3-bromophenyl group adopts an R-configuration, projecting the bromine atom into a pseudo-axial or equatorial position relative to the puckered ring.

Bond angles and lengths deviate slightly from ideal tetrahedral values due to ring strain. For example, C1-C2-C3 angles may compress to ~105°–108°, while C-C bond lengths average 1.54–1.56 Å, typical of strained cyclopentane systems.

X-ray Crystallographic Analysis

While no experimental X-ray data exists for this specific compound, insights can be extrapolated from analogous structures. For instance, (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid (CAS 886371-34-2) exhibits a puckered cyclopentane ring with a chair-like distortion, confirmed by crystallography. Key hypothetical features include:

- Hydrogen bonding : Intra- or intermolecular interactions between the amino and carboxylic acid groups, stabilizing the lattice.

- Packing effects : The bulky 3-bromophenyl group may induce anisotropic displacement parameters, reflecting torsional flexibility.

A theoretical unit cell would likely belong to a monoclinic or orthorhombic system, with space group P2₁2₁2₁ due to chiral centers.

Comparative Analysis with Cyclopentane-based Analogues

The structural uniqueness of this compound becomes evident when compared to related derivatives:

Key observations :

- Bromophenyl position : The 3-bromophenyl group in the target compound contrasts with the 2-bromophenyl isomer, altering electronic effects (e.g., dipole moments) and steric bulk.

- Functional group interplay : The 1,1-amino-carboxylic acid motif enables zwitterionic stabilization, absent in non-amino analogues.

- Stereochemical impact : The (1S,3R) configuration distinguishes it from diastereomers like (1R,3R)-configured analogues, affecting biological activity and crystallization behavior.

Properties

Molecular Formula |

C12H14BrNO2 |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

(1S,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H14BrNO2/c13-10-3-1-2-8(6-10)9-4-5-12(14,7-9)11(15)16/h1-3,6,9H,4-5,7,14H2,(H,15,16)/t9-,12+/m1/s1 |

InChI Key |

WJPWSURSXGOKPY-SKDRFNHKSA-N |

Isomeric SMILES |

C1C[C@](C[C@@H]1C2=CC(=CC=C2)Br)(C(=O)O)N |

Canonical SMILES |

C1CC(CC1C2=CC(=CC=C2)Br)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Cyclization and Functional Group Introduction

- The core cyclopentane ring is typically constructed via cyclization reactions starting from appropriate precursors such as substituted cyclopentenones or related cyclic ketones.

- Introduction of the 3-bromophenyl group is achieved through arylation reactions, often using arylboronic acids or aryl halides in the presence of transition metal catalysts (e.g., palladium or rhodium complexes).

Chiral Catalysis and Stereoselective Synthesis

- Chiral catalysts and ligands, such as BINAP complexes with rhodium, are employed to induce stereoselectivity, favoring the formation of the (1S,3R) stereoisomer.

- For example, a rhodium catalyst system Rh(NBD)2BF4 combined with (S)-BINAP in organic solvents like dioxane under inert atmosphere conditions facilitates the asymmetric addition of the aryl group to the cyclopentane ring precursor.

Functional Group Transformations

- Amino and carboxylic acid groups are introduced or modified through standard organic transformations, including:

- Reduction of esters to amino alcohols,

- Carbamate formation using carbonyldiimidazole (CDI),

- Deprotection steps using trifluoroacetic acid (TFA),

- Conversion of acids to acid chlorides using oxalyl chloride,

- Intramolecular Friedel–Crafts alkylation to form ring systems or adjust substitution patterns.

Isolation and Purification of Stereoisomers

- Chiral supercritical fluid chromatography (SFC) is used to separate the stereoisomers with high enantiomeric excess (>90% de and ee).

- Purification steps often involve silica gel chromatography using solvent mixtures such as ethyl acetate and heptanes.

Detailed Preparation Example (Based on Patent WO2008079380A1 and Literature)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 3-Bromophenylboronic acid, Rh(NBD)2BF4, (S)-BINAP, dioxane/H2O, N2 atmosphere | Asymmetric arylation of 2-cyclopenten-1-one to introduce 3-bromophenyl group with stereocontrol |

| 2 | Triethylamine, room temperature, overnight | Base-mediated reaction to complete cyclization and functionalization |

| 3 | Extraction with ethyl acetate, washing with 5% NaCl solution | Workup to separate organic phase |

| 4 | Silica gel column chromatography (20% ethyl acetate in heptanes) | Purification of crude product |

| 5 | Chiral SFC separation | Isolation of (1S,3R) stereoisomer |

| 6 | Reduction with lithium borohydride | Conversion of intermediates to amino alcohols |

| 7 | Carbamate formation using CDI | Protection of amino group for further transformations |

| 8 | Deprotection with TFA, conversion to acid chloride with oxalyl chloride | Preparation for intramolecular cyclization |

| 9 | Intramolecular Friedel–Crafts alkylation with AlCl3 | Formation of final cyclopentane carboxylic acid structure |

Structural and Bond Length Data

The compound exhibits typical organic bond lengths consistent with stable structures:

| Bond Type | Approximate Bond Length (Å) |

|---|---|

| C–C | 1.54 |

| C–N | 1.47 |

| C–O | 1.43 |

| N–H | 1.01 |

These values confirm the integrity of the cyclopentane ring and functional groups within the molecule.

Research Findings and Optimization

- The use of chiral rhodium-BINAP catalyst systems has been demonstrated to provide high stereoselectivity and yield in the arylation step critical for the formation of the (1S,3R) isomer.

- Reaction conditions such as temperature (often room temperature or below), solvent choice (dioxane preferred), and inert atmosphere (nitrogen degassing) are critical for optimal enantiomeric excess and yield.

- Purification by chiral SFC ensures the isolation of pure stereoisomers, which is essential due to the biological activity dependence on stereochemistry.

- Subsequent functional group manipulations are performed under mild conditions to preserve stereochemical integrity.

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Starting Materials | 2-Cyclopenten-1-one, 3-bromophenylboronic acid |

| Catalysts | Rhodium complexes (Rh(NBD)2BF4), (S)-BINAP ligand |

| Solvents | 1,4-Dioxane, water |

| Temperature | Room temperature to -78 °C (for some steps) |

| Key Reactions | Asymmetric arylation, reduction, carbamate formation, Friedel–Crafts alkylation |

| Purification Techniques | Silica gel chromatography, chiral supercritical fluid chromatography (SFC) |

| Stereochemical Control | Achieved via chiral rhodium-BINAP catalysis, confirmed by X-ray crystallography |

| Yield and Purity | High yields (~90% in key steps), >90% enantiomeric excess |

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Neuropharmacology : This compound has been investigated for its potential in developing drugs targeting neurological disorders. Its structural properties allow it to interact with neurotransmitter systems, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. Research indicates that derivatives of this compound can exhibit neuroprotective effects, potentially mitigating neurodegeneration .

Antiviral Research : The compound has been explored as a scaffold for synthesizing antiviral agents, particularly against influenza viruses. Studies have shown that modifications to the cyclopentane structure can enhance antiviral activity by inhibiting viral replication mechanisms .

Biochemical Research

Amino Acid Metabolism : In biochemical studies, (1S,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid serves as a model for understanding amino acid metabolism and protein synthesis. It aids researchers in elucidating enzyme activities and cellular functions related to amino acid derivatives .

Enzyme Inhibition Studies : The compound is also utilized in enzyme inhibition studies, where its interactions with specific enzymes are analyzed to understand the mechanisms of action and potential therapeutic effects .

Material Science Applications

The unique structural characteristics of this compound allow it to be incorporated into polymer formulations. This incorporation enhances material properties such as flexibility and strength, which is beneficial for developing advanced materials used in various industrial applications .

Food Industry

Emerging research suggests potential applications in the food industry where this compound may act as a flavor enhancer or preservative. Its properties could contribute to food safety and quality improvements, although more studies are needed to fully explore these applications .

Summary of Applications

| Field | Application |

|---|---|

| Pharmaceutical Development | Drug development for neurological disorders; antiviral agents against influenza viruses |

| Biochemical Research | Studies on amino acid metabolism; enzyme inhibition studies |

| Material Science | Enhancing properties of polymers for advanced materials |

| Food Industry | Potential use as a flavor enhancer or preservative |

Neuroprotective Effects

Research has indicated that derivatives of this compound exhibit neuroprotective effects in cellular models of neurodegeneration. For instance, compounds derived from this structure have shown promise in reducing oxidative stress markers associated with neuronal cell death.

Antiviral Activity

A study focusing on the antiviral activity of modified cyclopentane derivatives found that certain analogs demonstrated significant inhibition of influenza virus replication at non-toxic concentrations. These findings underline the potential of this compound in developing effective antiviral therapies.

Mechanism of Action

The mechanism of action of (1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

VP-4543: (1S,3R)-3-((4-Bromophenyl)carbamoyl)cyclopentane-1-carboxylic Acid

- Structural Difference : The bromophenyl group is at the para position (4-bromo) compared to the meta (3-bromo) in the target compound.

- Synthesis : VP-4543 is synthesized via amidation of a cyclopropane-fused anhydride with 4-bromoaniline (). This highlights the role of substituent position in directing reactivity—3-bromo derivatives may exhibit distinct steric hindrance or electronic effects during synthesis.

- Applications : Carboxamide derivatives like VP-4543 are intermediates in drug discovery, suggesting the target compound could serve similar roles in medicinal chemistry .

BCF3: (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid

- Structural Difference : Contains a hexafluoropropane substituent instead of bromophenyl.

- Biological Activity: BCF3 acts as a dual inhibitor of ornithine aminotransferase (OAT), leveraging fluorinated groups to enhance binding affinity and metabolic stability (). The bromophenyl group in the target compound may confer different pharmacokinetic properties, such as altered lipophilicity or halogen bonding interactions .

Stereochemical Variants

(1R,3S)-3-Aminocyclopentanecarboxylic Acid

- Configuration : The (1R,3S) stereoisomer is a diastereomer of the target compound.

- Physicochemical Properties: Both isomers are chiral and soluble in water, but stereochemistry significantly affects biological activity. For example, (1S,3R)-ACPD stimulates brain phosphoinositide hydrolysis more potently than its (1R,3S) counterpart (). This underscores the importance of stereochemistry in receptor binding and functional outcomes .

Derivatives with Protective Groups

Boc-Protected Analogs

- Example: (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid ().

- Role: Boc groups enhance solubility and stability during peptide synthesis. The target compound’s unprotected amino and carboxylic acid groups may limit its use in solid-phase synthesis but allow direct biological evaluation .

Fmoc-Protected Analogs

- Example: (1S,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentanecarboxylic acid ().

- Applications : Fmoc protection is standard in peptide synthesis. The absence of such groups in the target compound suggests it may be designed for direct therapeutic screening rather than as a building block .

Cyclopropane-Fused Derivatives

Compounds like tert-butyl(1S,8S)-8-(3-bromophenyl)-6-(4-fluorobenzyl)-7-oxo-2,6-diazabicyclo[6.1.0]nonane-2-carboxylate () share the 3-bromophenyl substituent but incorporate a diazabicyclo framework.

Tumor-Seeking Amino Acid Analogs

1-Aminocyclobutane[11C]carboxylic Acid ():

- Structural Difference : Cyclobutane ring vs. cyclopentane.

- Application : Used in PET imaging due to rapid tumor uptake. The larger cyclopentane ring in the target compound may alter tissue distribution and clearance rates .

Data Tables

Biological Activity

(1S,3R)-1-Amino-3-(3-bromophenyl)cyclopentane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C11H12BrN

- Molecular Weight : 250.12 g/mol

The structure features a cyclopentane ring with an amino group and a bromophenyl substituent, which may influence its biological interactions.

Research indicates that compounds similar to this compound can act on various biological targets, including:

- Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing pathways related to mood and cognition.

- Enzyme Inhibition : Studies have shown that cyclopentane derivatives can inhibit specific enzymes involved in metabolic pathways, which could be relevant for conditions like cancer or metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of cyclopentane derivatives, including this compound:

- Antagonistic Activity : A study demonstrated that certain cyclopentane derivatives exhibit antagonistic properties against specific receptors involved in inflammatory responses. For instance, compounds were evaluated for their ability to inhibit the thromboxane A2 receptor, showing promising IC50 values in the nanomolar range .

- Neuroprotective Effects : Another research effort highlighted the neuroprotective potential of structurally related compounds in models of neurodegeneration. The ability to modulate glutamate receptors was noted, which is crucial in managing excitotoxicity associated with neurodegenerative diseases .

- Binding Affinity Studies : Molecular docking studies have been conducted to assess the binding affinity of this compound to various targets. Results indicated significant interactions with target proteins involved in signal transduction pathways .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.